molecular formula C9H6BrF3N2O B12839703 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole

5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole

Cat. No.: B12839703
M. Wt: 295.06 g/mol
InChI Key: BKLKOJVBZAMVNG-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole is a heterocyclic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The unique structure of this compound, featuring bromine, methoxy, and trifluoromethyl groups, makes it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole typically involves the condensation of ortho-phenylenediamines with benzaldehydes in the presence of an oxidizing agent such as sodium metabisulphite . The reaction is carried out in a mixture of solvents under mild conditions, resulting in high yields and efficient separation of the product.

Industrial Production Methods: Industrial production methods for benzimidazole derivatives, including this compound, often involve one-pot condensation reactions. These reactions are performed in the presence of hydrogen peroxide and hydrochloric acid in acetonitrile at room temperature, allowing for quick isolation and excellent yields .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of an acid catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with nucleotides and other biomolecules, leading to its therapeutic effects. For example, its anticancer activity is attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation .

Comparison with Similar Compounds

  • 5-Bromo-2-(trifluoromethyl)pyridine
  • 2-Bromo-5-methoxybenzotrifluoride
  • Methyl 2-bromo-5-(trifluoromethyl)benzoate

Comparison: 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole is unique due to the presence of both methoxy and trifluoromethyl groups on the benzimidazole ring. This combination of functional groups enhances its biological activity and makes it a valuable compound for various applications. In contrast, similar compounds may lack one or more of these functional groups, resulting in different chemical and biological properties .

Properties

Molecular Formula

C9H6BrF3N2O

Molecular Weight

295.06 g/mol

IUPAC Name

6-bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H6BrF3N2O/c1-16-7-3-6-5(2-4(7)10)14-8(15-6)9(11,12)13/h2-3H,1H3,(H,14,15)

InChI Key

BKLKOJVBZAMVNG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(N2)C(F)(F)F)Br

Origin of Product

United States

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